molecular formula C9H11IO B3053082 1-Iodo-2-methoxy-4,5-dimethylbenzene CAS No. 50772-82-2

1-Iodo-2-methoxy-4,5-dimethylbenzene

Cat. No.: B3053082
CAS No.: 50772-82-2
M. Wt: 262.09 g/mol
InChI Key: SPLYPBZVIQGZTH-UHFFFAOYSA-N
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Description

1-Iodo-2-methoxy-4,5-dimethylbenzene is an organic compound with the molecular formula C10H13IO. It is a derivative of benzene, where the benzene ring is substituted with iodine, methoxy, and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2-methoxy-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. A common method involves the iodination of 2-methoxy-4,5-dimethylbenzene using iodine and an oxidizing agent like nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, ensuring the preservation of the aromatic ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvents like dichloromethane or acetonitrile are often used to dissolve reactants and facilitate the reaction .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1-iodo-2-methoxy-4,5-dimethylbenzene exerts its effects is primarily through electrophilic aromatic substitution. The iodine atom, being a good leaving group, facilitates various substitution reactions. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack .

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2-methoxy-4,5-dimethylbenzene is unique due to the presence of both iodine and methoxy groups, which influence its reactivity and applications. The methoxy group enhances the electron density of the benzene ring, making it more reactive towards electrophilic substitution compared to its analogs .

Properties

IUPAC Name

1-iodo-2-methoxy-4,5-dimethylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6-4-8(10)9(11-3)5-7(6)2/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLYPBZVIQGZTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)I)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50556027
Record name 1-Iodo-2-methoxy-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50772-82-2
Record name 1-Iodo-2-methoxy-4,5-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50556027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-iodo-2-methoxy-4,5-dimethylbenzene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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